2,4,5-Trimethoxyphenethylamine hydrochloride
Overview
Description
2,4,5-Trimethoxyphenethylamine hydrochloride is a chemical compound belonging to the phenethylamine class. It is a positional isomer of mescaline, a naturally occurring psychedelic protoalkaloid. This compound is known for its structural similarity to other psychoactive substances and has been studied for its potential effects and applications in various scientific fields .
Mechanism of Action
Target of Action
2,4,5-Trimethoxyphenethylamine hydrochloride, also known as Benzeneethanamine, 2,4,5-trimethoxy-, hydrochloride, is a phenethylamine of the 2C family . It is a positional isomer of the drug mescaline .
Biochemical Pathways
Mescaline is known to stimulate both serotonin and dopamine receptors , which are involved in mood regulation, reward, and other cognitive functions.
Result of Action
It is known to potentiate the action of mescaline , suggesting that it may enhance the hallucinogenic effects of other compounds.
Biochemical Analysis
Biochemical Properties
2,4,5-Trimethoxyphenethylamine hydrochloride plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to potentiate the action of mescaline when used as a pretreatment. This interaction suggests that this compound may influence the activity of enzymes involved in the metabolism of mescaline . Additionally, it may interact with serotonin and dopamine receptors, similar to other phenethylamines .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to potentiate the action of mescaline, indicating its role in enhancing the effects of other psychoactive substances . This modulation of cell signaling pathways can lead to changes in gene expression and alterations in cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with serotonin and dopamine receptors suggests that it may act as an agonist or antagonist at these sites . This binding interaction can lead to the modulation of neurotransmitter release and subsequent changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can potentiate the action of mescaline when administered as a pretreatment 45 minutes prior to mescaline administration . This suggests that the compound’s effects are time-dependent and may vary based on the timing of administration.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may potentiate the action of mescaline, while at higher doses, it may exhibit toxic or adverse effects . The threshold effects observed in these studies indicate that the compound’s impact on cellular function is dose-dependent.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with specific enzymes and cofactors. The compound’s role in potentiating the action of mescaline suggests that it may influence the metabolic flux of mescaline and other related compounds . This interaction with metabolic pathways can lead to changes in metabolite levels and overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s ability to potentiate the action of mescaline indicates that it may be transported to specific cellular compartments where it can exert its effects . This localization and accumulation within cells are crucial for its biochemical activity.
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trimethoxyphenethylamine hydrochloride typically involves the alkylation of 2,4,5-trimethoxybenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene to the amine. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling and safety measures due to the potential psychoactive properties of the compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of methoxy groups on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential therapeutic effects, although it is not currently approved for medical use.
Comparison with Similar Compounds
Mescaline (3,4,5-Trimethoxyphenethylamine): A naturally occurring psychedelic compound with similar structural features.
2,4,6-Trimethoxyphenethylamine: Another positional isomer with different substitution patterns on the aromatic ring.
2,5-Dimethoxy-4-methylphenethylamine: A synthetic compound with psychoactive properties.
Uniqueness: 2,4,5-Trimethoxyphenethylamine hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and potential biological effects. Its structural similarity to mescaline makes it an interesting compound for studying the structure-activity relationships of phenethylamine derivatives .
Properties
IUPAC Name |
2-(2,4,5-trimethoxyphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3.ClH/c1-13-9-7-11(15-3)10(14-2)6-8(9)4-5-12;/h6-7H,4-5,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYVOIRUHMFAKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCN)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40501041 | |
Record name | 2-(2,4,5-Trimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40501041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3166-78-7 | |
Record name | 2,4,5-Trimethoxyphenethylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003166787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC93711 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93711 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2,4,5-Trimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40501041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TMPEA hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03IY6V9XQG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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